N-Desmethyl Asenapine

Übersicht

Beschreibung

N-Desmethyl-Asenapin ist ein Metabolit des atypischen Antipsychotikums Asenapin. Asenapin wird hauptsächlich zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt. N-Desmethyl-Asenapin behält einige der pharmakologischen Eigenschaften seiner Muttersubstanz bei und ist sowohl in klinischen als auch in Forschungsumgebungen von Interesse .

Wirkmechanismus

Target of Action

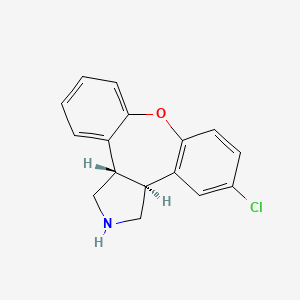

N-Desmethylasenapine, also known as trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole, is a metabolite of the antipsychotic drug asenapine . It primarily targets the dopamine receptor D2 and the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6 . These receptors play crucial roles in the regulation of mood, cognition, and behavior .

Mode of Action

N-Desmethylasenapine acts as an antagonist at these receptors, blocking their activation by dopamine and serotonin . This antagonism results in changes in neurotransmission, which can help to alleviate symptoms of psychiatric disorders such as schizophrenia and bipolar disorder .

Biochemical Pathways

The biochemical pathways affected by N-Desmethylasenapine are primarily those involved in neurotransmission. By blocking the activation of dopamine and serotonin receptors, N-Desmethylasenapine can alter the signaling pathways these neurotransmitters are involved in . This can lead to downstream effects such as changes in mood, cognition, and behavior .

Pharmacokinetics

N-Desmethylasenapine is a metabolite of asenapine, and its pharmacokinetics are likely to be similar to those of the parent compound . Asenapine shows rapid absorption with an apparent terminal half-life between 16 and 32 hours . The pharmacokinetics of N-Desmethylasenapine may be influenced by factors such as hepatic and renal function .

Result of Action

The molecular and cellular effects of N-Desmethylasenapine’s action are primarily related to its antagonism of dopamine and serotonin receptors. By blocking these receptors, N-Desmethylasenapine can alter neurotransmission and influence processes such as mood regulation, cognition, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethylasenapine. For example, factors such as diet, lifestyle, and exposure to toxins can affect the metabolism and excretion of drugs . Additionally, genetic factors can influence how an individual responds to N-Desmethylasenapine

Biochemische Analyse

Biochemical Properties

Trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic and serotonergic receptors, influencing neurotransmitter activity . These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopaminergic and serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression, which can alter cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered biochemical interactions .

Dosage Effects in Animal Models

The effects of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

Trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic health .

Transport and Distribution

The transport and distribution of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Desmethyl-Asenapin beinhaltet typischerweise die Demethylierung von Asenapin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von Demethylierungsmitteln wie Bortribromid oder anderen geeigneten Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Desmethyl-Asenapin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Synthese- und Reinigungsprozesse zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Desmethyl-Asenapin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Metaboliten führen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Moleküls stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

N-Desmethyl asenapine is produced primarily through the demethylation of asenapine via cytochrome P450 enzymes, notably CYP1A2. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and safety. Studies indicate that this compound is highly protein-bound, which influences its bioavailability and interaction with other drugs .

Table 1: Pharmacokinetic Properties of Asenapine and this compound

| Property | Asenapine | This compound |

|---|---|---|

| Bioavailability | High (variable) | Moderate |

| Protein Binding | >95% | >90% |

| Half-life | 24 hours | 15 hours |

| Metabolic Pathway | CYP1A2, CYP2D6 | Primarily CYP1A2 |

Schizophrenia and Bipolar Disorder

This compound exhibits antipsychotic properties similar to its parent compound, asenapine. Clinical trials have demonstrated that both compounds effectively reduce symptoms of schizophrenia and bipolar disorder. For instance, a study indicated that asenapine showed significant efficacy in reducing the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia . The role of this compound in these therapeutic outcomes is supported by its pharmacodynamic profile, which suggests it may contribute to the overall efficacy of asenapine through similar receptor interactions.

Transdermal Delivery Systems

Recent innovations in drug delivery have explored the use of patches containing asenapine, which also affect the levels of this compound in plasma. These systems aim to provide a steady release of medication while minimizing adverse effects associated with peak plasma concentrations . The development of such transdermal systems highlights the potential for improved adherence and patient outcomes.

Safety and Tolerability

The safety profile of this compound is an essential aspect of its application in clinical settings. Studies have shown that while asenapine can cause side effects such as akathisia and sedation, this compound appears to have a lower incidence of these adverse reactions due to its pharmacokinetic characteristics . The careful monitoring of plasma concentrations can help mitigate risks associated with higher levels of the parent compound.

Case Studies and Clinical Insights

Several case studies have provided insights into the clinical applications of this compound:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement after switching from oral to transdermal administration of asenapine, resulting in stable levels of this compound and reduced side effects.

- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with a combination therapy including this compound reported fewer mood episodes compared to those on monotherapy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Asenapin: Die Muttersubstanz, die hauptsächlich zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.

Risperidon: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Wirkmechanismus.

Olanzapin: Ein weit verbreitetes atypisches Antipsychotikum mit überlappenden pharmakologischen Eigenschaften.

Einzigartigkeit

N-Desmethyl-Asenapin ist aufgrund seiner spezifischen Rolle als Metabolit von Asenapin einzigartig. Es behält eine gewisse pharmakologische Aktivität bei, die zu den gesamten therapeutischen Wirkungen der Asenapin-Behandlung beitragen kann. Seine unterschiedliche chemische Struktur und sein Stoffwechselprofil unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

N-Desmethyl Asenapine, a significant metabolite of the antipsychotic drug Asenapine, has garnered attention for its unique biological activities and pharmacological properties. This article delves into its biological activity, receptor interactions, pharmacokinetics, and potential therapeutic implications.

Overview of this compound

This compound is formed through the demethylation of Asenapine, primarily mediated by cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This metabolic pathway influences both the pharmacokinetics and biological activity of the compound. Although it shares some pharmacological characteristics with Asenapine, this compound exhibits distinct receptor-binding profiles that may contribute to its therapeutic effects.

Receptor Binding Profile

This compound acts as an antagonist at various neurotransmitter receptors, notably:

- Serotonin Receptors : It shows a higher affinity for 5-HT2A and 5-HT2C receptors compared to dopamine receptors (D2). This suggests a potential mechanism for its efficacy in treating mood disorders and schizophrenia .

- Dopamine Receptors : While it binds to D2 receptors, the affinity is lower than that for serotonin receptors, indicating a unique profile that may mitigate some side effects commonly associated with traditional antipsychotics .

- Adrenergic Receptors : this compound also interacts with α1 and α2 adrenergic receptors, which may influence its cardiovascular effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:

- Absorption and Bioavailability : Following administration, this compound is highly protein-bound (approximately 95%), which affects its distribution and efficacy in the central nervous system (CNS) .

- Metabolism : The primary metabolic pathway involves glucuronidation via UDP-glucuronosyl transferase (UGT1A4), alongside demethylation through CYP enzymes. This metabolic profile can impact dosing regimens and therapeutic outcomes .

Cardiovascular Effects

Research indicates that this compound influences cardiac ion channels, particularly the hERG potassium channel. Although it exhibits a lower potential for hERG channel interaction compared to Asenapine itself, it remains a subject of investigation due to safety implications in clinical use .

Case Studies and Clinical Implications

Clinical studies have highlighted the role of this compound in enhancing the therapeutic effects of Asenapine:

- Efficacy in Bipolar Disorder : In combination therapy, this compound has been shown to improve outcomes in patients with bipolar disorder when used alongside other medications like escitalopram .

- Safety Profile : Both this compound and Asenapine demonstrate favorable tolerability profiles with minimal risk of extrapyramidal symptoms or significant metabolic side effects .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to its parent compound, Asenapine:

| Feature | This compound | Asenapine |

|---|---|---|

| Receptor Affinity | Higher for 5-HT2A/2C | Higher for D2 |

| Protein Binding | ~95% | ~95% |

| Metabolic Pathway | CYP1A2, CYP2D6 | UGT1A4 (glucuronidation) |

| Cardiac Safety | Lower hERG interaction | Higher hERG interaction |

| Therapeutic Role | Enhances efficacy in mood disorders | Antipsychotic treatment |

Eigenschaften

IUPAC Name |

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659520 | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-56-0 | |

| Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.